molecular formula C12H19ClN2O B3175918 5-Chloro-2-[2-(diethylamino)ethoxy]aniline CAS No. 96079-86-6

5-Chloro-2-[2-(diethylamino)ethoxy]aniline

Cat. No.: B3175918
CAS No.: 96079-86-6
M. Wt: 242.74 g/mol
InChI Key: MJBOZOOPSUPKEE-UHFFFAOYSA-N
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Description

Contextualizing Substituted Anilines in Chemical Research

Substituted anilines are a class of organic compounds that are foundational to numerous areas of chemical research and industry. Aniline (B41778), a primary aromatic amine, serves as a versatile scaffold for chemical modification, leading to a vast array of derivatives with diverse properties and applications. In medicinal chemistry, the aniline core is a common feature in many drug candidates due to its ability to form key interactions with biological targets. google.comsigmaaldrich.comprepchem.com The substitution pattern on the aniline ring plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Researchers often replace or modify the aniline group in drug-like compounds to enhance efficacy and reduce potential toxicity. google.com For instance, the metabolic oxidation of the aniline ring can sometimes lead to the formation of reactive metabolites, a concern that drives the exploration of aniline isosteres. sigmaaldrich.comprepchem.com The development of novel synthetic methodologies to access diversely substituted anilines, including those with less common substitution patterns like meta-substitution, is an active area of research aimed at expanding the chemical space for drug discovery and materials science. nih.gov

Overview of the Chemical Significance of 5-Chloro-2-[2-(diethylamino)ethoxy]aniline

This compound is a substituted aniline characterized by a chlorine atom at the 5-position and a diethylaminoethoxy group at the 2-position of the aniline ring. While specific research on this exact molecule is not extensively documented in publicly available literature, its chemical significance can be inferred from the individual contributions of its structural components.

The chloro substituent can influence the electronic properties of the aniline ring and enhance its lipophilicity, which can be crucial for its interaction with biological membranes and protein targets. The diethylaminoethoxy side chain is a common feature in many pharmacologically active molecules, often contributing to improved solubility and the ability to form ionic interactions. This side chain is found in various classes of drugs, suggesting its potential role in modulating the biological activity of the parent molecule.

The combination of these features in a single molecule suggests its potential as an intermediate in the synthesis of more complex chemical entities. Halogenated aromatic amines, a category that includes this compound, are important intermediates in the manufacturing of various industrial products. google.com

Table 1: Structural Features of this compound and their Potential Significance

Structural FeaturePotential Significance
Aniline CoreA versatile scaffold for further chemical modification and a common motif in bioactive molecules.
5-Chloro SubstituentModulates electronic properties and lipophilicity; can influence metabolic stability.
2-[2-(diethylamino)ethoxy] Side ChainCan enhance aqueous solubility and provides a basic center for salt formation and ionic interactions.

Scope and Objectives of Academic Inquiry for the Compound

Given the limited specific research on this compound, the scope of academic inquiry would likely focus on several key areas, drawing parallels from research on structurally related compounds.

A primary objective would be the development of efficient and scalable synthetic routes to this compound. The synthesis of substituted anilines can be challenging, and new methods are always of interest to the chemical community. nih.gov

Another significant area of inquiry would be the exploration of its potential biological activities. Given the prevalence of the substituted aniline and diethylaminoethoxy moieties in pharmaceuticals, this compound could be investigated as a lead structure in drug discovery programs. Research would likely involve screening for various biological activities, such as antimicrobial, antifungal, or other therapeutic effects. For instance, derivatives of other chloro-substituted anilines have been investigated for their biological activities. prepchem.comhemachem.com

Furthermore, the compound could serve as a valuable building block in the synthesis of novel materials. The functional groups present in this compound make it a candidate for incorporation into polymers or other materials where its specific electronic and physical properties could be exploited.

Table 2: Potential Areas of Academic Inquiry for this compound

Area of InquiryResearch Objectives
Synthetic ChemistryDevelopment of novel and efficient synthetic pathways.
Medicinal ChemistryInvestigation of potential biological activities and structure-activity relationships.
Materials ScienceUse as a monomer or building block for new materials with desired properties.
Pharmacokinetic StudiesIn silico and in vitro evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-[2-(diethylamino)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBOZOOPSUPKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 2 2 Diethylamino Ethoxy Aniline and Its Analogs

Established Synthetic Routes for 5-Chloro-2-[2-(diethylamino)ethoxy]aniline

A critical precursor for this synthesis is the side chain, which is typically derived from 2-(diethylamino)ethanol (B1670525). This compound is synthesized commercially through the reaction of diethylamine (B46881) with either ethylene (B1197577) oxide or ethylene chlorohydrin. nbinno.comatamankimya.comwikipedia.org The reaction with ethylene oxide is often preferred for its efficiency. nbinno.com

To facilitate the subsequent etherification step, the hydroxyl group of 2-(diethylamino)ethanol is converted into a better leaving group, most commonly a halide. The reaction of 2-(diethylamino)ethanol with a chlorinating agent like thionyl chloride is a standard method to produce 2-(diethylamino)ethyl chloride, often isolated as its more stable hydrochloride salt. orgsyn.orgsciencemadness.org This process is exothermic and requires careful temperature control. orgsyn.orggoogle.com

Table 1: Synthesis of 2-(Diethylamino)ethyl Chloride Precursor

Starting Material Reagent Key Conditions Product Ref.
Diethylaminoethanol Thionyl Chloride Reaction in benzene (B151609), reflux for 6 hours β-Diethylaminoethyl Chloride sciencemadness.org
Diethylaminoethanol Thionyl Chloride Cooled in an ice bath, followed by stirring for 1 hour β-Dimethylaminoethyl Chloride Hydrochloride orgsyn.org

Note: The table includes examples for both diethyl and dimethyl analogs, illustrating the general synthetic strategy.

The synthesis of the core aromatic structure, 5-chloro-2-aminophenol, is a key challenge. One established pathway involves the chlorination of benzoxazolone, followed by hydrolysis under acidic conditions at high temperatures to yield the desired product. google.com This method allows for the separation of by-products based on the differing pK values of the components. google.com

Alternative strategies begin with differently substituted precursors. For instance, 5-chloro-2-nitroaniline (B48662) can be synthesized from m-dichlorobenzene. This process involves nitration to form 2,4-dichloronitrobenzene, followed by a high-pressure amination reaction where one chlorine atom is displaced by an amino group. google.com Another route starts with 3-chloroaniline, which undergoes acylation, nitration, and subsequent hydrolysis to yield 5-chloro-2-nitroaniline. chemicalbook.com The nitro group in this intermediate can then be reduced to the primary amine of the final product.

The direct chlorination of aminophenols in aqueous solutions has also been studied. nih.govnih.gov The chlorination of phenol (B47542) itself is known to proceed in a stepwise manner, substituting the 2, 4, and 6 positions of the aromatic ring. gfredlee.com

The formation of the ether bond is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on 5-chloro-2-aminophenol with a suitable base to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-(diethylamino)ethyl chloride, displacing the chloride and forming the desired ether linkage. The amino group on the aniline (B41778) ring is often protected during this step to prevent side reactions.

A crucial step in many synthetic routes is the formation of the primary aniline group. As mentioned previously, a common strategy involves the synthesis of a nitroaniline intermediate, such as 5-chloro-2-nitroaniline. google.comchemicalbook.com This intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary amine group (-NH₂). A variety of reducing agents can be employed for this transformation. For example, the synthesis of 5-chloro-2-methyl aniline is achieved by the reduction of 4-chloro-2-nitro-toluene using a polysulfide solution in the presence of an ammonium (B1175870) salt. google.com This general approach of nitration followed by reduction is a cornerstone of aniline synthesis.

Novel Synthetic Approaches and Catalyst Development

Modern organic synthesis has increasingly focused on developing more efficient and selective reactions, with palladium catalysis playing a prominent role in the formation of carbon-nitrogen bonds.

Palladium-catalyzed amination, or Buchwald-Hartwig amination, represents a powerful, modern alternative for synthesizing aniline derivatives. This methodology allows for the direct coupling of an aryl halide with an amine source. In the context of synthesizing the target molecule or its analogs, an appropriately substituted dichlorobenzene or chloro-bromobenzene could be coupled directly with an ammonia (B1221849) equivalent.

Recent advancements have focused on overcoming the challenges associated with using ammonia, which can lead to catalyst deactivation and the formation of undesired diarylamine by-products. organic-chemistry.orgacs.org The use of ammonium salts, such as ammonium sulfate, in place of gaseous ammonia has been shown to improve selectivity for the desired primary arylamine, particularly when starting with aryl chlorides. organic-chemistry.orgacs.org

The development of specialized phosphine (B1218219) ligands has been critical to the success of these reactions. For example, a newly developed dialkyl biheteroaryl phosphine ligand known as KPhos enables the efficient palladium-catalyzed amination of aryl and heteroaryl chlorides and bromides using aqueous ammonia. acs.orgnih.govorganic-chemistry.org This system is highly selective for the formation of the primary monoarylamine and effectively suppresses competing side reactions like hydroxylation. acs.orgorganic-chemistry.org Mechanistic studies indicate that for aryl chlorides, the resting state of the catalyst is different from that for aryl bromides, which accounts for differences in reaction selectivity. organic-chemistry.orgacs.org

Table 2: Palladium-Catalyzed Amination of Aryl Halides

Aryl Halide Type Amine Source Catalyst System Key Feature Ref.
Aryl Chlorides & Bromides Ammonium Sulfate Palladium / Ligand High selectivity for primary arylamine over diarylamine. organic-chemistry.orgacs.org

Protecting Group Strategies in Synthesis

In the multistep synthesis of complex organic molecules such as this compound, protecting groups serve as a crucial tool. pressbooks.pub They act as temporary masks for reactive functional groups, preventing them from undergoing unwanted reactions while chemical transformations are carried out at other sites in the molecule. organic-chemistry.orglibretexts.org A successful protecting group must be easy to introduce, stable under a variety of subsequent reaction conditions, and readily removable in high yield when its purpose is served. pressbooks.pub

A logical and efficient synthetic route to this compound commences with a precursor like 5-chloro-2-nitrophenol (B185284). This strategic choice of starting material largely circumvents the need for protecting groups by carefully sequencing the key chemical transformations. The synthesis can be envisioned via two primary pathways, each with different implications for the use of protecting groups.

The most direct pathway involves first performing a Williamson ether synthesis on 5-chloro-2-nitrophenol. byjus.comwikipedia.org In this step, the phenolic hydroxyl group is deprotonated with a base to form a sodium phenoxide intermediate. This nucleophile then reacts with an alkylating agent, such as 2-(diethylamino)ethyl chloride, via an SN2 reaction to form the ether linkage. wikipedia.org The nitro group present on the aromatic ring is not reactive under these conditions, and since the aniline functional group has not yet been formed, no protection is required. The final step is the reduction of the nitro group to the primary amine, yielding the target molecule.

Alternatively, a synthetic strategy could begin with the reduction of 5-chloro-2-nitrophenol to 2-amino-5-chlorophenol. This intermediate, however, possesses two nucleophilic sites: the aromatic amino group and the phenolic hydroxyl group. To achieve selective alkylation at the oxygen atom (O-alkylation) to form the desired ether, the more nucleophilic amino group would require protection.

Common protecting groups for the aniline amino group include carbamates, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). organic-chemistry.org These groups effectively reduce the nucleophilicity of the amine. The Boc group is typically removed under acidic conditions, whereas the Cbz group can be cleaved via catalytic hydrogenolysis. libretexts.org The use of a Cbz group could be particularly strategic if the subsequent nitro-group reduction (in a different synthetic sequence) is also performed via catalytic hydrogenation, potentially allowing for a one-pot deprotection and reduction step. Another option is protection as an acetyl (Ac) amide, though its removal can require more stringent conditions. libretexts.org

Should a scenario arise where both functional groups require masking, an orthogonal protecting group strategy would be essential. organic-chemistry.org This involves selecting two different protecting groups that can be removed under distinct conditions. For instance, the amine could be protected as a Boc carbamate (B1207046) (acid-labile) while the phenol is protected as a benzyl (B1604629) ether (removed by hydrogenolysis), allowing for the selective unmasking of either functional group. libretexts.org

However, by choosing 5-chloro-2-nitrophenol as the starting material and performing the etherification prior to the nitro group reduction, the synthesis is rendered more efficient and economical by avoiding the additional steps of protection and deprotection.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Optimizing the synthesis of this compound involves scrutinizing each step of the proposed pathway—precursor synthesis, etherification, and reduction—for potential environmental and safety improvements.

Synthesis of Precursors: The preparation of the key intermediate, 5-chloro-2-nitrophenol, is typically achieved through the nucleophilic aromatic substitution (SNAr) of 2,4-dichloronitrobenzene. acsgcipr.org Traditional protocols for this reaction often employ high-boiling, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). prepchem.comgoogle.com These solvents, while effective, pose environmental and health concerns. Green chemistry research offers several alternatives. Polyethylene glycol (PEG) has been identified as a biodegradable, non-toxic, and effective solvent for nucleophilic aromatic substitutions. nih.gov Another innovative approach involves using water as a solvent in the presence of a benign polymeric additive like hydroxypropyl methylcellulose (B11928114) (HPMC), which can facilitate SNAr reactions under mild conditions. rsc.org

Williamson Ether Synthesis: The formation of the ether linkage is a classic Williamson ether synthesis, an SN2 reaction that also frequently relies on polar aprotic solvents like DMF or DMSO to achieve reasonable reaction rates. jk-sci.com From a green chemistry perspective, substituting these with more benign alternatives is a primary goal. Solvents such as 2-MeTHF, which is derived from renewable resources and has a better environmental profile than THF, could be considered. acsgcipr.org While some advanced catalytic methods aim to reduce the salt waste inherent in the Williamson synthesis, their applicability to complex substrates may be limited, making solvent choice the most impactful green modification for this step. acs.org

Reduction of the Nitro Group: The final step, the reduction of the aromatic nitro group to an aniline, offers significant opportunities for green optimization. The conventional method of catalytic hydrogenation using molecular hydrogen (H₂) over a palladium or platinum catalyst, while atom-economical, requires handling flammable gas, often under high pressure, which poses safety risks. google.com

A superior alternative is catalytic transfer hydrogenation (CTH). researchgate.net This method uses a hydrogen donor molecule, such as formic acid or hydrazine, to transfer hydrogen to the substrate in the presence of a catalyst like palladium on carbon (Pd/C). researchgate.netdntb.gov.ua CTH avoids the need for high-pressure hydrogen gas, making the process inherently safer. Furthermore, it can often be performed under milder conditions. Research has demonstrated the highly selective reduction of chloronitroarenes to chloroanilines using CTH, preserving the carbon-halogen bond. researchgate.net

Another significant green advancement is the development of solvent-free reduction processes. For example, a robust Pt/Fe₃O₄ catalyst has been shown to facilitate the complete and highly selective hydrogenation of chloronitrobenzenes in the absence of any solvent, drastically reducing waste and simplifying product isolation. rsc.org These catalytic approaches are also preferable to older methods using stoichiometric metal reductants like iron in acidic media, which generate large quantities of metallic waste.

The following table summarizes the potential green improvements for the synthesis.

Synthetic Step Traditional Method Greener Alternative Green Advantage
Precursor Synthesis (SNAr) 2,4-dichloronitrobenzene in DMSO/DMF prepchem.comgoogle.comReaction in PEG or HPMC/water nih.govrsc.orgUse of non-toxic, biodegradable solvents; milder conditions.
Etherification (Williamson) Reaction in DMF or DMSO jk-sci.comUse of bio-based solvents like 2-MeTHF acsgcipr.orgReduced toxicity and environmental impact of solvent.
Nitro Group Reduction High-pressure H₂ with Pt/Pd catalyst google.comCatalytic Transfer Hydrogenation (CTH) with formic acid or solvent-free catalytic hydrogenation researchgate.netrsc.orgAvoids hazardous high-pressure H₂ gas; reduces or eliminates solvent waste.

By integrating these green chemistry principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 2 Diethylamino Ethoxy Aniline

High-Resolution NMR Spectroscopy for Structure Confirmation (e.g., 1H, 13C)

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural assignment of 5-Chloro-2-[2-(diethylamino)ethoxy]aniline. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₂) groups and the electron-withdrawing chloro (-Cl) group causing predictable shifts in the signals of the aromatic and aliphatic protons and carbons.

In ¹H NMR, the aromatic protons are expected to appear as a set of coupled multiplets in the range of δ 6.5-7.5 ppm. The protons of the diethylaminoethoxy side chain would be observed in the aliphatic region. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are typically deshielded and appear around δ 4.0-4.2 ppm, while those adjacent to the nitrogen (-N-CH₂-) would be found further upfield. The ethyl group protons would present as a characteristic quartet and triplet.

The ¹³C NMR spectrum provides complementary information. The aromatic carbons show signals between δ 110-150 ppm. The carbon atom bonded to the chloro group is expected to be deshielded, while the carbons ortho and para to the strongly electron-donating amino group are shielded. The aliphatic carbons of the side chain would appear in the upfield region of the spectrum. nih.govbas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale / Notes
Aromatic-H6.7 - 7.0-Signals for the three protons on the substituted benzene (B151609) ring.
-NH₂3.5 - 4.5-Broad singlet, chemical shift is solvent and concentration dependent.
-O-CH₂ -4.0 - 4.265 - 70Methylene group adjacent to the deshielding ether oxygen.
-N-CH₂ -2.8 - 3.050 - 55Methylene group adjacent to the nitrogen of the diethylamino group.
-N-CH₂-CH₂ -2.6 - 2.845 - 50Methylene groups of the ethyl substituents.
-CH₂-CH₃ 1.0 - 1.210 - 15Terminal methyl groups of the ethyl substituents.
Aromatic C-Cl-120 - 125Carbon bearing the chlorine atom.
Aromatic C-O-145 - 150Carbon bearing the ethoxy group.
Aromatic C-N-140 - 145Carbon bearing the amino group.
Other Aromatic C-115 - 120Remaining aromatic carbons.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in the molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes.

For this compound, the FTIR and Raman spectra would display characteristic bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and aliphatic side chain, the C-O-C ether linkage, and the C-Cl bond. researchgate.netnih.gov The symmetric and asymmetric stretching vibrations of the -NH₂ group are expected in the 3300-3500 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-O-C ether stretch would likely produce a strong band in the 1200-1250 cm⁻¹ region. The C-Cl stretching vibration is expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch (asymmetric & symmetric)3300 - 3500FTIR, Raman
Aromatic C-H Stretch3000 - 3100FTIR, Raman
Aliphatic C-H Stretch2850 - 2980FTIR, Raman
C=C Aromatic Ring Stretch1450 - 1600FTIR, Raman
N-H Bend (Scissoring)1590 - 1650FTIR
C-O-C Asymmetric Stretch1200 - 1250FTIR
C-N Stretch1250 - 1350FTIR
C-Cl Stretch600 - 800FTIR, Raman

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by transitions involving the electrons of the substituted benzene ring. libretexts.org The presence of the aniline (B41778) chromophore gives rise to characteristic absorptions.

Two primary types of transitions are expected: π → π* and n → π. The π → π transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic system, are typically intense and result in strong absorption bands. researchgate.netresearchgate.net The n → π* transitions involve the promotion of a non-bonding electron (from the lone pairs of the nitrogen or oxygen atoms) to an antibonding π* orbital. These transitions are generally weaker in intensity compared to π → π* transitions. libretexts.org The substitution on the aromatic ring, particularly the electron-donating amino and alkoxy groups, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths.

Table 3: Expected Electronic Transitions for this compound

Transition Type Expected λmax (nm) Description
π → π~230 - 250High-intensity transition associated with the aromatic ring's π system.
π → π~280 - 300Lower energy, high-intensity transition, characteristic of substituted benzenes. researchgate.net
n → π*> 300Low-intensity transition involving non-bonding electrons on N or O atoms. truman.edu

Mass Spectrometry (LC-MS, MS/MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₃H₂₁ClN₂O), high-resolution mass spectrometry would provide a highly accurate mass measurement, confirming its composition. The nominal mass is approximately 256.14 g/mol .

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the molecule is typically observed as its protonated form, [M+H]⁺, with an expected mass-to-charge ratio (m/z) of approximately 257.15. nih.gov Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the molecular ion. The fragmentation pattern is predictable, with the most likely cleavage occurring at the ether linkage due to the stability of the resulting fragments. The presence of chlorine would be indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z (Expected) Ion Formula Description
257.15[C₁₃H₂₂ClN₂O]⁺Protonated molecular ion [M+H]⁺.
157.03[C₇H₈ClNO]⁺Fragment from cleavage of the C-O bond of the ether, retaining the aniline portion.
100.11[C₆H₁₄N]⁺Diethylaminoethyl cation resulting from cleavage of the ether bond.
86.10[C₅H₁₂N]⁺Fragment resulting from alpha-cleavage adjacent to the nitrogen, a common pathway for amines.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would precisely determine bond lengths, bond angles, and torsional angles. This would confirm the substitution pattern on the benzene ring and reveal the conformation of the flexible diethylaminoethoxy side chain.

The analysis would yield the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal lattice. Key structural features, such as the planarity of the aniline ring and potential intramolecular or intermolecular hydrogen bonding involving the amine group, would be elucidated. While a specific structure for this exact compound is not publicly available, the data obtained would resemble the format shown in the hypothetical table below.

Table 5: Illustrative X-ray Crystallography Data Parameters

Parameter Example Value Description
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations of the crystal.
a (Å)10.5Unit cell dimension.
b (Å)15.2Unit cell dimension.
c (Å)9.8Unit cell dimension.
β (°)95.5Unit cell angle.
Volume (ų)1558Volume of the unit cell.
Z4Number of molecules per unit cell.
C-Cl Bond Length (Å)~1.74The distance between the Carbon and Chlorine atoms.
C-N-C Bond Angle (°)~120The angle within the diethylamino group.

In-Depth Computational Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed computational chemistry and molecular modeling studies specifically focused on the compound this compound are not publicly available. As a result, the generation of a thorough, data-driven article adhering to the requested scientific outline is not possible at this time.

The inquiry requested a detailed article on "this compound," structured around a specific computational chemistry framework. This included in-depth sections on Density Functional Theory (DFT) calculations—such as geometry optimization, frontier molecular orbital (HOMO-LUMO) analysis, and electrostatic potential mapping—as well as molecular dynamics simulations and molecular docking studies.

While general methodologies for computational studies on related molecules, such as other aniline derivatives, are well-documented, the strict requirement to focus solely on "this compound" and to provide specific research findings and data tables for it, precludes the creation of a scientifically accurate and non-speculative article. The generation of content without supporting data would violate the principles of scientific accuracy and the specific constraints of the request.

Therefore, until dedicated computational research on "this compound" is published, a detailed article as outlined cannot be responsibly constructed.

Computational Chemistry and Molecular Modeling Studies of 5 Chloro 2 2 Diethylamino Ethoxy Aniline

Quantum Chemical Descriptors and Reactivity Indices

Computational chemistry and molecular modeling are powerful tools for understanding the intrinsic properties of a molecule. Through the application of quantum mechanics, specifically Density Functional Theory (DFT), various electronic and structural properties of a molecule can be calculated. These calculated parameters, known as quantum chemical descriptors and reactivity indices, provide valuable insights into the molecule's stability, reactivity, and potential interaction mechanisms.

While specific computational studies detailing the quantum chemical descriptors for 5-Chloro-2-[2-(diethylamino)ethoxy]aniline are not extensively available in the surveyed literature, the methodologies for such analyses are well-established. Studies on structurally related compounds, such as the complete series of chloroanilines and various other substituted anilines, have demonstrated the utility of these computational approaches. nih.govresearchgate.net These studies typically involve geometry optimization of the molecule to its lowest energy state, followed by the calculation of a suite of electronic properties.

The reactivity of a chemical species can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is defined as ω = χ² / (2η). This index is particularly useful for predicting the electrophilic nature of a molecule. nih.gov

The following table illustrates the typical quantum chemical descriptors and reactivity indices that would be calculated for a molecule like this compound. Note: The values presented in this table are for illustrative purposes to demonstrate the format and type of data obtained from such a computational study and are not the actual calculated values for this compound.

ParameterSymbolValue (Illustrative)Unit
Energy of HOMOEHOMO-5.876eV
Energy of LUMOELUMO-0.987eV
HOMO-LUMO GapΔE4.889eV
Ionization PotentialI5.876eV
Electron AffinityA0.987eV
Electronegativityχ3.4315eV
Chemical Hardnessη2.4445eV
Chemical SoftnessS0.409eV⁻¹
Electrophilicity Indexω2.404eV

In addition to these global descriptors, local reactivity indices, such as Fukui functions, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov This level of detailed analysis allows for a comprehensive understanding of the molecule's chemical behavior.

Chemical Reactivity, Reaction Mechanisms, and Derivative Synthesis of 5 Chloro 2 2 Diethylamino Ethoxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring in 5-Chloro-2-[2-(diethylamino)ethoxy]aniline is activated towards electrophilic aromatic substitution due to the powerful ortho-, para-directing effects of the amino and alkoxy groups. The amino group is a strongly activating, while the [2-(diethylamino)ethoxy] group is also activating. Conversely, the chlorine atom at the 5-position is a deactivating group but also directs ortho- and para-. The combined influence of these groups dictates the position of substitution for incoming electrophiles.

The positions ortho and para to the strongly activating amino group (positions 3 and 6) and the alkoxy group are the most nucleophilic. Given that position 2 is occupied by the ether, position 5 by chlorine, and position 1 by the amine, the most likely sites for electrophilic attack are positions 4 and 6.

While specific studies on the electrophilic substitution of this exact molecule are not extensively detailed in the public literature, analogies can be drawn from similar structures like 2-methoxy-5-chloroaniline. For instance, nitration of related chloroaniline derivatives is a known process. A patent for 2-methoxy-5-chloro aniline derivatives describes nitration under conditions suitable for the mono-nitration of anisole, suggesting that the corresponding nitro derivative of the title compound could be prepared. google.com Such a reaction would likely introduce a nitro group at either the 4 or 6 position of the aniline ring.

Reactivity of the Amino Group and Derivatization (e.g., Schiff Base Formation, Amidation)

The primary amino group is a key center of reactivity in this compound, readily undergoing reactions such as acylation (amidation) and condensation with carbonyl compounds to form imines (Schiff bases).

Schiff Base Formation: Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. derpharmachemica.com This reaction is fundamental in the synthesis of ligands for coordination chemistry and various biologically active molecules. researchgate.netmdpi.com The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. isca.in For this compound, this would involve reacting it with an appropriate aldehyde or ketone, often in an alcohol solvent and sometimes with acid or base catalysis. isca.inrecentscientific.com

Amidation: The amino group can be acylated to form amides. This is a common derivatization technique used to modify the electronic and steric properties of the molecule. For example, reacting this compound with an acyl chloride or acid anhydride (B1165640) would yield the corresponding N-acyl derivative. This reaction is frequently employed in the synthesis of pharmaceutical intermediates. The reactivity of the amino group in substituted anilines like 2-bromo-5-chloroaniline (B1280272) in acylation reactions is well-documented, highlighting its role as a crucial synthetic handle. chemicalbook.com

Below is a table summarizing typical derivatization reactions of the amino group based on general procedures for substituted anilines.

Reaction TypeReagentsProduct TypeTypical Conditions
Schiff Base Formation Aromatic/Aliphatic Aldehyd (e.g., Salicylaldehyde, Benzaldehyde)Imine (Schiff Base)Reflux in ethanol (B145695) or methanol (B129727) researchgate.netisca.in
Amidation (Acylation) Acyl Chloride (e.g., Acetyl Chloride) or Acid AnhydrideN-Aryl AmideAprotic solvent, often with a non-nucleophilic base

Reactions Involving the Ether Linkage and Diethylamine (B46881) Moiety

The ether linkage and the terminal diethylamine group are generally more chemically robust than the aniline portion of the molecule under standard conditions.

Ether Linkage: The cleavage of the aryl ether bond typically requires harsh conditions and strong reagents, such as refluxing with hydrobromic acid (HBr) or using potent Lewis acids like boron tribromide (BBr3). Such reactions would break the O-CH2 bond, yielding the corresponding phenol (B47542), 2-amino-4-chlorophenol, and 2-(diethylamino)ethanol (B1670525).

Diethylamine Moiety: The tertiary amine of the diethylamino group is basic and nucleophilic. It can be protonated in the presence of acid to form an ammonium (B1175870) salt. It can also react with alkylating agents, such as methyl iodide, in a quaternization reaction to form a quaternary ammonium salt. These reactions would typically leave the aniline ring and ether linkage intact, provided the reagents are chosen carefully.

Investigation of Reaction Kinetics and Mechanistic Pathways

Detailed kinetic and mechanistic studies specifically for reactions involving this compound are not widely available in peer-reviewed literature. However, the mechanisms of its principal reactions are well-understood in a general context.

Schiff Base Formation: The mechanism is a well-established nucleophilic addition-elimination. The reaction rate is highly pH-dependent. In the first step (nucleophilic attack), a more basic amine is a better nucleophile. In the second step (dehydration of the hemiaminal), acid catalysis is required to protonate the hydroxyl group, turning it into a good leaving group (water).

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The activating groups (-NH2, -OR) stabilize this intermediate, particularly when the attack is at the ortho or para positions, thus lowering the activation energy for substitution at these sites.

Computational studies on similar molecules, such as chlorine-substituted anilines, have been used to investigate their electronic structure and predict sites susceptible to electrophilic attack. researchgate.net

Synthesis of Substituted Analogs for Structure-Property Correlations

This compound can serve as a scaffold or starting material for the synthesis of a diverse range of analogs for structure-property relationship studies, particularly in medicinal chemistry and materials science. By systematically modifying different parts of the molecule, researchers can tune its properties for specific applications.

For example, derivatives of structurally related 2-methoxy-5-chloroaniline have been synthesized to explore their pharmacological activities. google.com Similarly, analogs of 2-bromo-5-chloroaniline have been created to act as fatty-acid binding protein (FABP) inhibitors or as intermediates for antitumor compounds. chemicalbook.com This approach involves creating a library of compounds where specific substituents are varied to determine their effect on biological activity or physical properties.

The table below illustrates a hypothetical matrix for generating analogs from the parent compound to investigate structure-property correlations.

Modification SiteExample ModificationPotential Property to Investigate
Amino Group (Position 1) Conversion to various amides (e.g., using different acyl chlorides)Receptor binding affinity, solubility
Aromatic Ring (Position 4 or 6) Introduction of a nitro or bromo group via electrophilic substitutionElectronic properties, metabolic stability
Diethylamino Group Quaternization with an alkyl halideWater solubility, cell permeability
Ether Side Chain Variation of the alkyl chain length (e.g., replacing ethyl with propyl)Lipophilicity, pharmacokinetic profile

This systematic approach allows for the correlation of specific structural features with observed properties, guiding the design of new molecules with enhanced or targeted characteristics.

In Vitro Metabolic Pathways and Biotransformation Mechanisms

Identification of Phase I Metabolic Transformations (e.g., N/O-dealkylation, Hydroxylation)

Phase I metabolism generally involves the introduction or exposure of functional groups on a parent compound. For molecules with alkylamino moieties, such as 5-Chloro-2-[2-(diethylamino)ethoxy]aniline, key Phase I transformations include N-dealkylation and O-dealkylation. nih.gov

N-dealkylation: This process involves the removal of an alkyl group from a nitrogen atom. In the case of this compound, the diethylamino group is a likely site for this reaction. The sequential removal of ethyl groups would lead to the formation of an N-desethyl and then a primary amine metabolite. nih.gov This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes. semanticscholar.org The mechanism involves the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously breaks down to yield the dealkylated amine and an aldehyde. nih.govsemanticscholar.org

O-dealkylation: This reaction involves the cleavage of an ether bond, removing an alkyl group from an oxygen atom. The ethoxy portion of the this compound molecule is susceptible to O-dealkylation. This would result in the formation of a phenol (B47542) derivative.

Hydroxylation: This is another common Phase I reaction where a hydroxyl group (-OH) is introduced onto the aromatic ring or aliphatic side chain. nih.gov For this compound, hydroxylation could occur on the chloro-substituted aniline (B41778) ring, further modifying its structure and properties.

Characterization of Phase II Conjugation Pathways (e.g., Glucuronidation)

Following Phase I transformations, the newly introduced or exposed functional groups can undergo Phase II conjugation reactions. reactome.org These reactions involve the addition of endogenous molecules to the metabolite, which generally increases its water solubility and facilitates its elimination from the body. mdpi.com

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the metabolite. reactome.org The hydroxyl groups formed during Phase I hydroxylation or O-dealkylation of this compound would be primary sites for glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are microsomal enzymes. reactome.org Studies on similar aniline compounds have demonstrated the formation of glucuronide conjugates both in vivo and in vitro. nih.gov

Metabolite Profiling and Identification Using Advanced Analytical Techniques (e.g., LC/MS/MS, MRM-IDA)

The identification and quantification of metabolites formed during in vitro studies are heavily reliant on sophisticated analytical instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for metabolite profiling. nih.govnih.gov Liquid chromatography separates the various components of a sample mixture, and the tandem mass spectrometer then provides information on the mass-to-charge ratio of the parent ion and its fragments, allowing for structural elucidation of the metabolites. uab.edu High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, further aiding in the identification of unknown metabolites. researchgate.net

Multiple Reaction Monitoring (MRM) and Information-Dependent Acquisition (IDA): These are advanced MS techniques. MRM is a highly sensitive and specific method for quantifying known metabolites by monitoring specific precursor-to-product ion transitions. IDA, often used in conjunction with techniques like QTOF-MS, allows for the automated acquisition of MS/MS spectra for ions that meet certain predefined criteria, facilitating the identification of unexpected or novel metabolites. nih.gov

These analytical approaches are essential for creating a comprehensive metabolic profile of this compound, detailing the various biotransformation products.

Enzymatic Systems Involved in Biotransformation (e.g., Hepatic S9 Fraction, Microsomes)

To simulate in vivo metabolism, in vitro studies employ various subcellular fractions that contain the necessary metabolic enzymes.

Liver S9 Fraction: This is a supernatant fraction of a liver homogenate obtained by centrifugation at 9000g. wikipedia.org It contains both microsomal and cytosolic enzymes, providing a more complete metabolic profile that includes both Phase I and Phase II reactions. mdpi.comnih.gov The S9 fraction is a cost-effective and efficient tool for screening metabolic stability and identifying major metabolic pathways. nih.gov

Microsomes: These are vesicular fragments of the endoplasmic reticulum and contain the majority of the Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UGTs. mdpi.comthermofisher.com Liver microsomes are frequently used to study the oxidative metabolism of drugs and other xenobiotics. nih.gov

Enzymatic System Description Primary Enzymes Present Metabolic Phases Covered
Hepatic S9 Fraction Supernatant from liver homogenate centrifuged at 9000g. wikipedia.orgCytochrome P450s, UGTs, Sulfotransferases, etc. mdpi.comPhase I and Phase II nih.gov
Microsomes Vesicular fragments of the endoplasmic reticulum. thermofisher.comCytochrome P450s, UGTs, Flavin-containing monooxygenases. mdpi.comPrimarily Phase I, some Phase II mdpi.com

Reactive Metabolite Formation and Detoxification Pathways

During the metabolic process, some intermediates can be chemically reactive. The formation of such reactive metabolites is a significant concern as they can potentially bind to cellular macromolecules like proteins and DNA, leading to toxicity. washington.edu

For aniline-containing compounds, oxidative metabolism can sometimes lead to the formation of reactive intermediates such as quinone-imines or nitroso derivatives. washington.edu The aniline motif in this compound could potentially undergo such bioactivation.

Detoxification pathways are crucial for mitigating the harmful effects of reactive metabolites. A primary detoxification mechanism is conjugation with glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs), which are present in the cytosolic fraction of the S9 mix. nih.gov The resulting GSH adducts are generally less reactive and more water-soluble, facilitating their excretion. The balance between the formation of reactive metabolites and their detoxification is a key determinant of potential toxicity. washington.edu

Structure Activity Relationship Sar and Molecular Interaction Analysis

Systematic SAR Studies on the 5-Chloro-2-[2-(diethylamino)ethoxy]aniline Scaffold

Systematic SAR studies involve the synthesis and biological evaluation of a series of analogues to determine which parts of the molecule, known as pharmacophores, are essential for its activity and which parts can be modified to enhance potency or selectivity.

Impact of Substituents on Molecular Interactions

The Chloro Group: The chlorine atom at the 5-position is an electron-withdrawing group, which influences the electron density of the aromatic ring and the basicity (pKa) of the aniline (B41778) nitrogen. Its presence can significantly impact ligand-target interactions. Halogen atoms like chlorine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket, which can contribute to binding affinity. molbase.comsigmaaldrich.com The addition of chloro substituents has been shown in computational studies to increase the stability of some inhibitors compared to their parent analogues. molbase.com Furthermore, the introduction of a chlorine atom can substantially improve the intrinsic biological activity of a molecule. sigmaaldrich.com In many pharmaceuticals, the position of chlorine atoms is a key determinant of the magnitude and type of biological effect. sigmaaldrich.comnih.gov

The interplay between the electron-withdrawing chloro group and the electron-donating nature of the ether-linked side chain creates a unique electronic profile on the aromatic ring, which can be crucial for target recognition.

Table 1: Illustrative Impact of Ring Substituents on Physicochemical Properties This table illustrates general principles of how substituents affect molecular properties; specific values for these analogs are not available.

Substituent at Position 5Substituent at Position 2Expected Impact on Aniline pKaExpected Impact on Lipophilicity (LogP)Potential for Halogen Bonding
-Cl (Chloro) -O(CH₂)₂N(C₂H₅)₂ DecreaseIncreaseYes
-H (Hydrogen)-O(CH₂)₂N(C₂H₅)₂BaselineDecrease (relative to chloro)No
-F (Fluoro)-O(CH₂)₂N(C₂H₅)₂DecreaseMinor IncreaseYes (weaker)
-CH₃ (Methyl)-O(CH₂)₂N(C₂H₅)₂IncreaseIncreaseNo

Positional Isomerism and Activity Modulation

The specific placement of substituents on the aniline ring is critical for biological activity. Moving the chloro or the diethylaminoethoxy group to other positions would create positional isomers with potentially different pharmacological profiles.

Isomers of the Chloro Group: Shifting the chlorine from position 5 to position 4 or 3 would alter the molecule's electronic distribution and shape. For example, a chloro group at position 4 (para to the amine) would exert a different electronic influence compared to its meta-positioning at 5. Such changes can dramatically affect how the molecule fits into a receptor's binding site and its resulting activity. Studies on other chloro-substituted compounds have shown that positional isomerism is a key factor in modulating biological properties. nih.gov

Isomers of the Side Chain: Moving the diethylaminoethoxy side chain, for instance to the para-position relative to the amine, would significantly change the molecule's geometry. This could disrupt or create new optimal binding interactions with a target protein. The spatial relationship between the basic amine of the side chain and the aniline core is often a critical parameter for activity. Research on other classes of compounds has demonstrated that stereochemistry and the spatial orientation of side chains are pivotal for agonist potency. genprice.com

Table 2: Comparison of Positional Isomers of the Scaffold This table presents hypothetical isomers to illustrate the concept of positional isomerism.

Compound NameStructureKey Structural Difference
This compoundCl at C5, O-Side Chain at C2The reference compound.
4-Chloro-2-[2-(diethylamino)ethoxy]anilineCl at C4, O-Side Chain at C2Chlorine is para to the primary amine.
3-Chloro-2-[2-(diethylamino)ethoxy]anilineCl at C3, O-Side Chain at C2Chlorine is ortho to the primary amine.
5-Chloro-4-[2-(diethylamino)ethoxy]anilineCl at C5, O-Side Chain at C4Side chain is para to the primary amine.

Role of the Diethylamine (B46881) Moiety

The terminal diethylamine group is a key feature of the side chain. Its primary role is to act as a basic center.

Basicity and Ionic Interactions: At physiological pH, the tertiary amine is likely to be protonated, carrying a positive charge. This allows for the formation of a strong ionic bond (salt bridge) with a negatively charged amino acid residue, such as aspartate or glutamate, in a receptor's binding pocket. This type of interaction is a powerful anchoring point for many ligands.

Hydrophobic Interactions: The two ethyl groups provide a hydrophobic character, enabling van der Waals interactions with nonpolar regions of a binding site. The size and shape of these alkyl groups can influence selectivity and potency. Modifying these groups (e.g., to dimethyl or dipropyl) would be a standard strategy in lead optimization to probe the size and nature of this hydrophobic pocket. For instance, studies on other systems have shown that modifying the cationic head and linker can produce selective antagonists. justia.com

Ligand-Target Interaction Profiling

While the specific biological target of this compound is not definitively established in the provided context, a hypothetical interaction profile can be constructed based on its structural features. A likely mode of binding would involve a combination of interactions:

Ionic/Hydrogen Bonding: The protonated diethylammonium (B1227033) group forming an ionic bond with an acidic residue (e.g., Asp, Glu).

Hydrogen Bonding: The primary amine (-NH₂) of the aniline ring can act as a hydrogen bond donor, while the ether oxygen of the side chain can act as a hydrogen bond acceptor.

Halogen Bonding: The chlorine atom at position 5 could form a halogen bond with a carbonyl oxygen or other electron-rich moiety on the protein.

Hydrophobic Interactions: The phenyl ring and the ethyl groups on the side chain can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, or valine. Molecular modeling studies on other ligands have highlighted that hydrophobic interactions are often a major contribution to binding. nih.gov

Chemoinformatic and QSAR Approaches to Predict Activity

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to predict the biological activity of compounds and to guide the design of more potent analogues. google.com These methods establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For a series of analogues based on the this compound scaffold, a QSAR model could be developed. This would involve calculating a variety of molecular descriptors for each analogue and correlating them with their measured biological activity. QSAR studies on substituted anilides have shown that antimicrobial activity can be modeled using molecular connectivity indices. nih.gov For other aniline derivatives, descriptors such as hydrophilicity, partition coefficient (MLOGP), and van der Waals volume have been identified as important for modeling lipophilicity.

Table 3: Key Molecular Descriptors for QSAR Analysis

Descriptor ClassSpecific Descriptor ExampleInformation Provided
Electronic Hammett constants (σ), Dipole MomentDescribes the electron-donating or -withdrawing nature of substituents.
Hydrophobic LogP, MLOGPQuantifies the lipophilicity of the molecule, affecting membrane permeability.
Steric/Topological Molecular Weight (MW), Molar Refractivity (MR), Molecular Connectivity IndicesDescribes the size, shape, and branching of the molecule.
3D Descriptors Polar Surface Area (PSA), van der Waals VolumeRelates to the 3D conformation and accessibility for interactions.

A successful QSAR model for this scaffold would allow for the virtual screening of new, un-synthesized analogues, prioritizing those with the highest predicted activity for synthesis and testing, thereby accelerating the drug discovery process.

Development of Advanced Analytical Methodologies for 5 Chloro 2 2 Diethylamino Ethoxy Aniline

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 5-Chloro-2-[2-(diethylamino)ethoxy]aniline, prized for its high resolution, sensitivity, and adaptability. pharmaguideline.com The creation of dependable HPLC methods hinges on the meticulous selection of chromatographic conditions and detection systems to secure the best possible separation and quantification. pharmaguideline.comactascientific.com

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant separation technique for this compound. actascientific.com This preference is due to the compound's moderate polarity, which facilitates effective retention and separation on non-polar stationary phases like C18 columns. actascientific.comnih.gov

The mobile phase in RP-HPLC typically comprises a buffered aqueous solution (e.g., phosphate (B84403) or acetate) mixed with an organic solvent such as acetonitrile (B52724) or methanol (B129727). thermofisher.commdpi.com Gradient elution, which involves progressively increasing the concentration of the organic modifier, is often utilized to ensure the efficient separation of the target analyte from any related impurities that may have different polarities. mdpi.comnih.gov

Table 1: Typical RP-HPLC Parameters for Aromatic Amine Analysis

Parameter Condition
Stationary Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A: Aqueous buffer (e.g., 0.1% Formic Acid in Water) mdpi.comusda.gov B: Organic Modifier (e.g., Acetonitrile or Methanol) mdpi.comusda.gov
Elution Mode Gradient mdpi.comnih.gov
Flow Rate 0.3 - 1.0 mL/min nih.govresearchgate.net
Column Temperature Ambient to 40 °C mdpi.comnih.gov

| Injection Volume | 5 - 20 µL nih.govsigmaaldrich.com |

The selection of an appropriate detector is paramount for achieving the required sensitivity and selectivity.

UV-Vis Detection: Due to its chromophoric structure, this compound can be readily detected by Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.net Quantification is performed at its wavelength of maximum absorbance (λmax) to maximize sensitivity. nih.gov

Fluorescence Detection: For analyses requiring higher sensitivity, particularly in complex biological samples, fluorescence detection is a viable option. This may necessitate pre-column or post-column derivatization with a fluorescent reagent to label the aniline (B41778) compound. researchgate.netnih.gov

Mass Spectrometry (MS) Detection: The coupling of HPLC with a mass spectrometer (LC-MS or LC-MS/MS) offers the highest degree of selectivity and sensitivity. jfda-online.comsemanticscholar.org This powerful combination allows for definitive identification based on the molecule's specific mass-to-charge ratio (m/z) and its fragmentation patterns, which is essential for metabolic studies and trace-level quantification. semanticscholar.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of this compound and its related substances, especially for identifying volatile impurities. epa.gov Since anilines can be thermolabile and polar, a derivatization step to increase volatility and thermal stability may be necessary for successful GC analysis. thermofisher.compsu.edu The mass spectrometer detector provides detailed structural information, which is crucial for confirming the identity of compounds. epa.gov While HPLC is often preferred because it may not require derivatization, GC-MS remains a powerful confirmatory tool. thermofisher.comthermofisher.com

Derivatization Strategies for Enhanced Detection and Quantification

Derivatization involves chemically modifying an analyte to improve its analytical characteristics. psu.edu For this compound, this process can be applied to:

Enhance Chromatographic Properties: Modifying the molecule can improve its volatility for GC or alter its polarity for better peak shape and retention in HPLC. psu.edu

Increase Detector Response: Attaching a chromophore or a fluorophore can significantly boost the signal in UV-Vis or fluorescence detectors, respectively. researchgate.net Commonly used derivatization reagents for amines include 9-fluorenylmethylchloroformate (FMOC) and o-phthalaldehyde (B127526) (OPA). researchgate.net For instance, reagents like 1,2-naphthoquinone-4-sulfonate (NQS) have been successfully used to derivatize aniline compounds for HPLC analysis. nih.gov

Method Validation for Reproducibility and Accuracy in Research

To ensure that an analytical method is fit for its intended purpose, it must be validated. pharmaguideline.comresearchgate.net Following guidelines from bodies like the International Council for Harmonisation (ICH), the validation of an HPLC or GC-MS method for this compound involves assessing several key performance parameters. researchgate.netslideshare.net

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. actascientific.comchromatographyonline.com

Linearity: Demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. actascientific.comchromatographyonline.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity. chromatographyonline.com

Accuracy: The closeness of the results obtained by the method to the true value, often expressed as a percent recovery. pharmaguideline.comresearchgate.net

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmaguideline.comresearchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision. chromatographyonline.com

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable accuracy and precision. jfda-online.comchromatographyonline.com

Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use. slideshare.net

The successful validation of these parameters provides documented evidence that the method is reliable, reproducible, and accurate for its intended research applications. nih.govnih.gov

Table 2: Typical ICH Validation Parameters and Acceptance Criteria

Validation Parameter Typical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995 nih.gov
Accuracy (% Recovery) Typically within 80-120% nih.gov
Precision (Relative Standard Deviation, %RSD) ≤ 15% nih.gov
Specificity Analyte peak is well-resolved from other components

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 chromatographyonline.com |

Prospective Research Avenues and Translational Chemical Biology

Exploration of New Synthetic Diversification Strategies

While the direct synthesis of 5-Chloro-2-[2-(diethylamino)ethoxy]aniline is not extensively documented in publicly available literature, its structure lends itself to several prospective synthetic diversification strategies. These strategies can be broadly categorized into modifications of the aniline (B41778) core and elaboration of the side chain.

One potential avenue involves the late-stage functionalization of the aniline ring. Methods for the regioselective synthesis of substituted nitroanilines, which are common precursors to anilines, could be adapted. For instance, the transetherification of alkoxy groups on a nitroaniline ring has been demonstrated as a viable strategy for introducing diversity. uj.edu.pl A general approach could involve the synthesis of a di-substituted nitrobenzene, followed by selective nucleophilic aromatic substitution (ArSN) to introduce the desired alkoxy side chain, and subsequent reduction of the nitro group. uj.edu.pl The synthesis of related 2,5-dichloroaniline (B50420) derivatives often starts from 2,5-dichloronitrobenzene, which is then reduced. prepchem.com

Further diversification could be achieved by exploring variations of the ether linkage. The synthesis of ether lipids and their analogues often involves the alkylation of a hydroxyl group with an appropriate alkyl halide. nih.gov Adapting this, one could envision reacting a suitably protected 5-chloro-2-aminophenol with a variety of chloro- or bromo-N,N-dialkylaminoalkanes to generate a library of derivatives with different side chain lengths and functionalities.

Another approach could be the development of novel catalytic methods. For example, rhodium(III)-catalyzed C-H activation and annulation reactions have been used to synthesize complex indoline (B122111) derivatives from aniline precursors. researchgate.net Applying such advanced catalytic systems to this compound could yield novel polycyclic structures with potentially interesting biological activities.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Diversification Strategies

StrategyDescriptionPotential Outcome
Late-Stage C-H FunctionalizationDirect modification of the aromatic C-H bonds on the aniline ring using transition metal catalysis.Introduction of new substituents (e.g., alkyl, aryl, cyano) to modulate electronic and steric properties.
Side Chain ModificationVariation of the N,N-diethylaminoethoxy moiety by using different amino alcohols in the synthesis.Generation of a library of analogues with altered polarity, basicity, and chain length to probe structure-activity relationships.
Aniline Moiety DerivatizationAcylation, sulfonation, or diazotization of the amino group to form amides, sulfonamides, or to introduce other functional groups.Alteration of the compound's hydrogen bonding capacity and overall physicochemical properties.
Catalytic AnnulationUse of transition metal catalysts (e.g., Rh, Ru) to construct new rings fused to the aniline core.Creation of novel, rigidified scaffolds with distinct three-dimensional shapes for enhanced target binding.

Advanced Mechanistic Elucidation of Reactivity and Biotransformation

The chemical reactivity of this compound is largely dictated by the aniline functional group and the electron-donating nature of the alkoxy substituent. Aniline and its derivatives are known to undergo a variety of chemical transformations, including oxidation and nucleophilic reactions. researchgate.netrsc.orgrsc.org

Reactivity: The primary amino group is a key site for reactions such as acylation, alkylation, and diazotization. The electron-donating diethylaminoethoxy group at the ortho position is expected to increase the electron density of the aromatic ring, potentially influencing the regioselectivity of electrophilic aromatic substitution reactions. Kinetic and mechanistic studies on related substituted anilines have shown that the rates of reaction are highly dependent on the nature and position of the substituents. rsc.org The electrochemical oxidation of anilines has also been studied, providing insights into their redox properties and the potential for forming reactive intermediates. researchgate.netnih.gov

Biotransformation: The metabolic fate of this compound in biological systems is a critical area for investigation. Based on studies of structurally related compounds, several metabolic pathways can be predicted. The aniline moiety is a known substrate for various metabolic enzymes. For example, aniline itself can be metabolized to formanilide, acetanilide, and p-aminophenol. nih.gov The biotransformation of aniline has been linked to its toxicity, with metabolites playing a key role. nih.gov

The diethylaminoethoxy side chain is also susceptible to metabolic modification. In vitro metabolism studies of compounds containing similar N,N-dialkylaminoethyl groups have shown that N-dealkylation is a common metabolic pathway. researchgate.net Furthermore, the ether linkage could potentially undergo O-dealkylation. The presence of the chloro substituent may also influence the rate and regioselectivity of metabolism.

In vitro metabolism models, such as liver microsomes and hepatocytes, would be invaluable for studying the biotransformation of this compound. frontiersin.orgwuxiapptec.comnih.gov These studies can identify major metabolites, elucidate the enzymes involved (e.g., Cytochrome P450s, Flavin-containing monooxygenases), and assess the potential for the formation of reactive metabolites. frontiersin.org

High-Throughput Screening for Novel Molecular Interactions

The structure of this compound makes it an attractive candidate for inclusion in high-throughput screening (HTS) campaigns to identify novel biological activities. HTS allows for the rapid testing of large compound libraries against a variety of biological targets. benthamdirect.comingentaconnect.comnih.gov

The aniline scaffold is a common feature in many biologically active molecules, and derivatives have shown a wide range of activities, including anticancer and antimicrobial effects. benthamdirect.comnih.gov The combination of the chloro-, alkoxy-, and diethylamino- functionalities in a single molecule provides multiple points for potential interaction with biological macromolecules.

Fluorescence-based HTS methods, for instance, have been developed for the screening of amine derivatives to determine enantiomeric excess, which could be adapted to screen for interactions with chiral biological targets. bath.ac.uk A screening campaign could involve testing this compound and a library of its derivatives against a panel of protein kinases, G-protein coupled receptors (GPCRs), or ion channels, which are common targets for drugs containing aniline-like moieties. Any hits identified through HTS would then be subjected to more detailed structure-activity relationship (SAR) studies to optimize their potency and selectivity.

Integration of Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental validation would be highly beneficial for exploring the potential of this compound.

Computational Studies: In silico methods can be used to predict a range of properties and potential biological activities. For example, quantitative structure-metabolism relationship (QSMR) models have been developed for substituted anilines to predict their metabolic fate. nih.gov Such models could be applied to this compound to predict its likely metabolites.

Molecular docking studies can be used to predict the binding mode of the compound to various protein targets. nih.govnih.govuomustansiriyah.edu.iq By screening a virtual library of protein structures, potential targets for the compound can be identified, which can then be validated experimentally. nih.gov Furthermore, computational methods like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule, providing a deeper understanding of its chemical behavior. researchgate.netumn.edu

Experimental Validation: The predictions from computational studies must be validated through experimental work. For instance, predicted metabolic pathways can be confirmed using in vitro metabolism assays with liver microsomes or hepatocytes. frontiersin.org Predicted protein targets from docking studies can be tested using binding assays and functional assays. The integration of these approaches allows for a more efficient and targeted exploration of the compound's potential.

Development of Chemical Probes based on this compound

Should this compound or its derivatives show promising activity against a particular biological target, the scaffold could be further developed into chemical probes. Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native environment.

The structure of this compound is amenable to the introduction of reporter groups (e.g., fluorophores, biotin) or reactive groups for covalent modification of the target. For example, a terminal alkyne or azide (B81097) could be introduced onto the side chain to allow for "click" chemistry conjugation to a reporter tag.

Furthermore, the aniline moiety itself could be modified to incorporate a photoreactive group, creating a photoaffinity probe for identifying direct binding partners in complex biological systems. The development of sulfonyl fluoride (B91410) probes from other scaffolds to covalently target specific amino acid residues in proteins provides a template for how such modifications could be approached. rsc.org The creation of such probes would be a significant step in translating the initial findings into a deeper understanding of cellular biology.

Q & A

Q. Methodological Note :

  • Use molecular docking to predict binding interactions with targets like Nurr1 .
  • Validate via in vitro assays (e.g., competitive binding assays with radiolabeled ligands).

Basic: What analytical techniques ensure quality control during synthesis?

Answer:

  • HPLC-PDA : Quantifies purity and detects byproducts (e.g., dechlorinated derivatives).
  • Elemental analysis : Confirms C/H/N/Cl composition (±0.3% theoretical).
  • FT-IR spectroscopy : Identifies functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from assay conditions or impurity profiles. Strategies include:

  • Standardized assays : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and controls.
  • Impurity profiling : Compare batches via LC-MS to rule out side products (e.g., 5-chloro-2-ethoxy aniline byproducts) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability in kinase inhibition assays).

Basic: What are the primary applications in proteomics and cellular mechanism studies?

Answer:

  • Proteomics : Acts as a photoaffinity label to study protein-ligand interactions via UV crosslinking .
  • Cellular mechanisms : Modulates G-protein-coupled receptor (GPCR) signaling pathways, assessed via cAMP assays .

Advanced: How to design SAR studies for optimizing pharmacokinetic properties?

Answer:

  • LogP optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce hepatic clearance.
  • Metabolic stability : Use human liver microsome assays to identify vulnerable sites (e.g., ethoxy linker oxidation) .
  • Permeability : Assess via Caco-2 cell monolayers ; diethylamino derivatives typically show moderate absorption (Papp ~5 × 10⁻⁶ cm/s) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : In amber vials at 2–8°C to prevent degradation .

Advanced: What computational methods predict target interactions?

Answer:

  • Molecular dynamics (MD) simulations : Model ligand-receptor binding over 100-ns trajectories.
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.